molecular formula C8H18ClN B3369889 Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride CAS No. 25861-06-7

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Cat. No. B3369889
CAS RN: 25861-06-7
M. Wt: 163.69 g/mol
InChI Key: VWXWKSPPKXWOOY-UHFFFAOYSA-N
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Description

“Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride” seems to be a derivative of 4-Methylcyclohexylamine . 4-Methylcyclohexylamine is a mixture of cis and trans isomers .


Molecular Structure Analysis

The molecular structure of 4-Methylcyclohexylamine, a related compound, is given by the SMILES string C[C@H]1CCC@HCC1 . The InChI is 1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3/t6-,7- .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylcyclohexylamine, a related compound, are as follows: It is a liquid with an empirical formula (Hill Notation) of C7H15N . The molecular weight is 113.20 .

Scientific Research Applications

Catalysis and Synthesis

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is involved in various synthesis and catalytic processes. For instance, a study demonstrated its use in the synthesis of stable spirocyclic (alkyl)(amino)carbenes, which are subsequently utilized as ligands for transition metal-based catalysts. These catalysts are particularly effective in the hydroamination of internal alkynes with secondary dialkyl amines, contributing to the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).

Complexation and Coordination Chemistry

In the field of coordination chemistry, trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has been used in the synthesis and complexation of chiral sexidentate pendant-arm macropolycyclic polyamino acid. These compounds show potential in coordinating with various metal ions, contributing to the study of metal-ligand interactions and the development of new coordination complexes (Wei et al., 2002).

Structural Analysis and Material Science

The compound is also significant in material science and structural analysis. For example, studies have investigated the crystal structures and reactivity of related compounds, such as 1,4,8,11-tetraazacyclotetradecanes, to understand the stability and reactivity of various aminal bridges. This research contributes to the broader understanding of structural properties in chemistry and material science (Kotek et al., 2000).

Environmental Applications

Interestingly, the compound has been studied for its potential in environmental applications, specifically in CO2 capture. Research shows that trans-1,4-diaminocyclohexane, a related compound, acts as a bicarbonate formation promoter, enhancing the CO2 absorption capacity of tertiary amine solutions. This has significant implications for developing efficient CO2 capture technologies (Li et al., 2018).

Pharmaceutical Research

In pharmaceutical research, trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride and its derivatives have been investigated for their potential in drug synthesis and modification. Studies include the functionalization of pharmaceuticals through cyclopalladated compounds, indicating its relevance in developing new medicinal compounds (Vicente et al., 2005).

Mechanism of Action

The mechanism of action of “Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride” is not mentioned in the sources I found .

Safety and Hazards

The safety information for 4-Methylcyclohexylamine, a related compound, includes the following hazard statements: H226 - H314 . The precautionary statements are: P210 - P233 - P240 - P280 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWKSPPKXWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229007-16-3
Record name N,4-dimethylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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